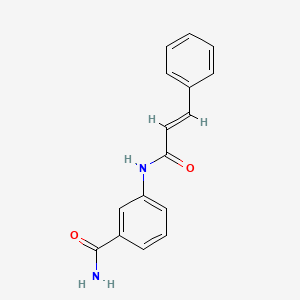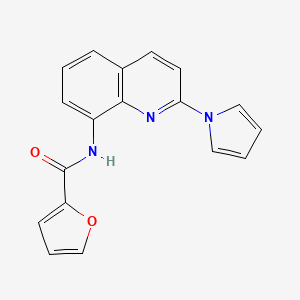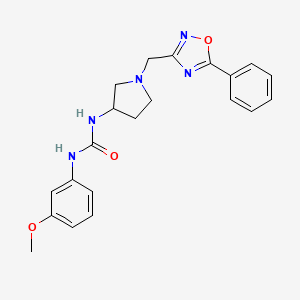
3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C32H34FN5O4S and its molecular weight is 603.71. The purity is usually 95%.
BenchChem offers high-quality 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
- Thiazolidinone derivatives, including compounds similar in structure to the given chemical, have been synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Patel, Kumari, & Patel, 2012).
Quinolone Chemistry
- The compound falls under the broader category of quinolones, a class of compounds known for their antibacterial properties. A study on the adduct of magnesium sulfate with a member of the quinolone family highlights the diverse chemical properties and potential applications of quinolones (Turel, Leban, Zupančič, Bukovec, & Gruber, 1996).
Serotonin Receptor Ligands
- Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, related to the queried compound, have shown high binding affinities for the 5-HT(6) serotonin receptor, indicating potential research applications in neuroscience and pharmacology (Park et al., 2011).
Anticancer Research
- Quinoxalinyl-piperazine compounds, which share structural similarities with the given chemical, have been synthesized and evaluated as anticancer agents, suggesting potential applications in cancer research and therapy (Lee et al., 2010).
Luminescence Applications
- The fluoroquinolone class, which includes compounds similar to the one , has been studied for its potential in luminescence applications, particularly in medical diagnostics (Svetlana, Egorova, & Teslyuk, 1999).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid, which is then converted to the second intermediate, 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one. The two intermediates are then coupled together using a coupling agent to form the final product.", "Starting Materials": [ "2,5-dimethylphenylamine", "4-chloro-1-piperazinecarboxylic acid", "4-fluorophenylpiperazine", "2-chloro-6-nitroquinoline", "Sulfonyl chloride", "Triethylamine", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol", "Acetonitrile", "Dimethylformamide", "Dichloromethane" ], "Reaction": [ "Step 1: Synthesis of 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid", "a. Dissolve 2,5-dimethylphenylamine in dichloromethane and add 4-chloro-1-piperazinecarboxylic acid.", "b. Add triethylamine and stir the mixture at room temperature for 24 hours.", "c. Filter the mixture and wash the solid with diethyl ether to obtain the crude product.", "d. Purify the product by recrystallization from methanol.", "Step 2: Synthesis of 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one", "a. Dissolve 2-chloro-6-nitroquinoline in dimethylformamide and add sulfonyl chloride.", "b. Add triethylamine and stir the mixture at room temperature for 24 hours.", "c. Add 4-fluorophenylpiperazine and stir the mixture at room temperature for 24 hours.", "d. Add sodium hydroxide and stir the mixture at room temperature for 2 hours.", "e. Acidify the mixture with hydrochloric acid and extract with dichloromethane.", "f. Wash the organic layer with water and dry over sodium sulfate.", "g. Concentrate the solution and purify the product by column chromatography.", "Step 3: Coupling of the two intermediates", "a. Dissolve 4-(2,5-dimethylphenyl)piperazine-1-carboxylic acid and 6-(4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one in acetonitrile.", "b. Add a coupling agent and stir the mixture at room temperature for 24 hours.", "c. Purify the product by column chromatography.", "d. Recrystallize the product from methanol." ] } | |
CAS番号 |
422522-69-8 |
製品名 |
3-(4-(2,5-dimethylphenyl)piperazine-1-carbonyl)-6-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)quinolin-4(1H)-one |
分子式 |
C32H34FN5O4S |
分子量 |
603.71 |
IUPAC名 |
3-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-6-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C32H34FN5O4S/c1-22-3-4-23(2)30(19-22)36-11-13-37(14-12-36)32(40)28-21-34-29-10-9-26(20-27(29)31(28)39)43(41,42)38-17-15-35(16-18-38)25-7-5-24(33)6-8-25/h3-10,19-21H,11-18H2,1-2H3,(H,34,39) |
InChIキー |
QUWKBRAYJCLQGQ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCN(CC5)C6=CC=C(C=C6)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Chloro-3-iodo-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B2573640.png)
![2-chloro-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2573643.png)
![N-cyclopentyl-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2573645.png)
![[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methanamine trihydrochloride](/img/structure/B2573647.png)


![[(3-Methoxyphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2573650.png)
![1-Methyl-4-[[2-[[4-(trifluoromethylsulfonyl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2573652.png)

![N-benzyl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2573655.png)
![N-{5-[2-(4-butylphenyl)acetamido]-2-fluorophenyl}prop-2-enamide](/img/structure/B2573656.png)